4-Bromo-6-isopropyldibenzo[b,d]furan
Description
Overview of Dibenzo[b,d]furan Scaffolds in Organic and Materials Chemistry Research
The dibenzo[b,d]furan scaffold is a significant heterocyclic compound composed of two benzene (B151609) rings fused to a central furan (B31954) ring. biointerfaceresearch.com This thermally robust structure is of considerable interest in both organic and materials chemistry. biointerfaceresearch.com In the realm of materials science, dibenzo[b,d]furan derivatives are investigated for their applications in organic electronics. They form the basis of organic semiconductors, which are crucial components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov The rigid and planar nature of the dibenzo[b,d]furan system facilitates π-orbital overlap, which is essential for charge transport. mdpi.com Researchers have successfully synthesized various π-extended homologues of dibenzo[b,d]furan, which have shown promising p-type semiconducting properties with notable hole mobilities. beilstein-journals.orgnih.gov
In organic chemistry, the dibenzo[b,d]furan core serves as a versatile building block for the synthesis of more complex molecules. nih.gov Its ability to undergo various chemical transformations, including halogenation and Friedel-Crafts reactions, allows for the introduction of diverse functional groups. biointerfaceresearch.com This versatility has led to the development of numerous dibenzo[b,d]furan derivatives with a wide range of biological activities, establishing them as important scaffolds in medicinal chemistry. nih.govmdpi.com
Significance of Positional Functionalization in Dibenzo[b,d]furan Chemistry
The properties and applications of dibenzo[b,d]furan derivatives are profoundly influenced by the position of functional groups on the aromatic rings. This concept, known as positional functionalization, is a critical aspect of dibenzo[b,d]furan chemistry. The strategic placement of substituents allows for the fine-tuning of the electronic and photophysical properties of the molecule. mdpi.comnih.gov
For instance, in the context of OLEDs, the substitution pattern on the dibenzo[b,d]furan core can significantly impact the triplet energy of the resulting material, which is a key parameter for the efficiency of phosphorescent devices. mdpi.comnih.gov Studies have shown that modifying the 1-, 2-, or 4-positions of the dibenzo[b,d]furan ring can be more effective for achieving high triplet energies compared to substitution at the 3-position. nih.gov Furthermore, the symmetry of substitution, whether symmetric or asymmetric, can also lead to different device performances. mdpi.com This precise control over molecular properties through positional functionalization underscores its importance in the rational design of new materials for specific applications.
Academic Rationale for Investigating Halogenated and Alkylated Dibenzo[b,d]furans
The investigation of halogenated and alkylated dibenzo[b,d]furans is driven by the desire to systematically modify the properties of the core scaffold for various applications. Halogenation, the introduction of halogen atoms such as bromine or fluorine, is a powerful tool for modulating the electronic characteristics of organic molecules. nih.gov Halogens can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection and transport properties in organic electronic devices. acs.org Brominated dibenzo[b,d]furans, for example, are valuable synthetic intermediates that can undergo further cross-coupling reactions to introduce other functional moieties. mdpi.com
Alkylation, the introduction of alkyl groups like isopropyl, also plays a crucial role in tailoring the properties of dibenzo[b,d]furan derivatives. Alkyl chains can enhance the solubility of these often-rigid molecules in common organic solvents, which is beneficial for solution-based processing of organic electronic devices. beilstein-journals.org Moreover, the steric bulk of alkyl groups can influence the molecular packing in the solid state, which has a direct impact on the charge transport characteristics of the material. The combination of halogenation and alkylation provides a rich toolbox for chemists to create a wide array of dibenzo[b,d]furan derivatives with customized properties for academic research and technological applications.
Scope of the Research Outline on 4-Bromo-6-isopropyldibenzo[b,d]furan
While extensive research has been conducted on various functionalized dibenzo[b,d]furans, dedicated studies focusing specifically on this compound are not widely available in the public domain. Therefore, this article will focus on the expected chemical properties and research significance of this particular compound by drawing parallels with closely related and well-studied halogenated and alkylated dibenzo[b,d]furan derivatives. The subsequent sections will provide a detailed analysis based on the established principles of dibenzo[b,d]furan chemistry to offer a comprehensive academic perspective on this compound.
Research Findings on this compound
Due to the limited direct research on this compound, this section will present inferred data and research perspectives based on analogous compounds.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₅H₁₃BrO | Based on the chemical structure |
| Molecular Weight | 289.17 g/mol | Calculated from the molecular formula |
| XlogP3 | 5.5 | Estimated based on the lipophilicity of the bromo and isopropyl groups |
| Hydrogen Bond Donors | 0 | No hydrogen bond donor groups are present |
| Hydrogen Bond Acceptors | 1 | The oxygen atom in the furan ring can act as a hydrogen bond acceptor |
This data is predicted and should be confirmed by experimental analysis.
Interactive Data Table: Spectroscopic Data of a Related Compound (4-bromo-6-phenyldibenzo[b,d]furan)
| Spectroscopic Data | Value | Reference |
| Molecular Formula | C₁₈H₁₁BrO | uni.lu |
| Monoisotopic Mass | 321.99933 Da | uni.lu |
| Predicted Collision Cross Section ([M+H]⁺) | 169.9 Ų | uni.lu |
Note: This data is for a structurally similar compound and is provided for comparative purposes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13BrO |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
4-bromo-6-propan-2-yldibenzofuran |
InChI |
InChI=1S/C15H13BrO/c1-9(2)10-5-3-6-11-12-7-4-8-13(16)15(12)17-14(10)11/h3-9H,1-2H3 |
InChI Key |
VFLAXRDYRTWJRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1OC3=C2C=CC=C3Br |
Origin of Product |
United States |
Chemical Reactivity and Advanced Transformations of 4 Bromo 6 Isopropyldibenzo B,d Furan
Reactivity of the Bromo Substituent
The carbon-bromine bond on the aromatic core of 4-Bromo-6-isopropyldibenzo[b,d]furan is a versatile site for chemical modification, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 4-position of the dibenzofuran (B1670420) ring serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used for the synthesis of biaryl compounds. nih.gov For this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters. While specific studies on this exact molecule are not prevalent, extensive research on similar bromo-aromatic systems, including brominated benzofurans, demonstrates the feasibility of this transformation. nih.govorganic-chemistry.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.orgborates.today The choice of base and solvent system is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoarenes
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | Good to Excellent nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good nih.gov |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. organic-chemistry.orgresearchgate.net This reaction would allow for the introduction of an alkynyl moiety at the 4-position of the dibenzofuran core. The reaction is generally performed under mild conditions with a base, such as an amine, which also often serves as the solvent. researchgate.net Studies on brominated furans have shown successful Sonogashira couplings. nih.gov
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Aryl or Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Amine or DMF/Ether |
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. wikipedia.org This reaction would facilitate the introduction of a vinyl group at the 4-position of this compound. The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer. organic-chemistry.org Research on the Heck reaction with substrates like 2,3-dihydrofuran (B140613) demonstrates its applicability to furan-containing systems. nih.gov
Table 3: Overview of the Heck Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Dibenzo[b,d]furans
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. A key requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
The dibenzo[b,d]furan ring system is inherently electron-rich. The 6-isopropyl group is an electron-donating group. Therefore, this compound lacks the necessary electronic activation for a facile SNAr reaction under standard conditions. The absence of an electron-withdrawing group ortho or para to the bromo substituent makes the aromatic ring a poor electrophile, and thus, direct displacement of the bromide by a nucleophile via the SNAr pathway is highly unlikely.
Lithiation and Subsequent Electrophilic Quenching Reactions
An alternative to palladium-catalyzed reactions for functionalizing the 4-position is through a lithium-halogen exchange reaction. This process involves treating the aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures to generate an aryllithium intermediate. This highly reactive species can then be quenched with a wide variety of electrophiles to introduce new functional groups.
The lithium-halogen exchange is a rapid and often high-yielding reaction. researchgate.net For this compound, this would generate 6-isopropyldibenzo[b,d]furan-4-yllithium. This intermediate can then react with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or silyl (B83357) halides. Research on the lithiation of benzofurans indicates that if the 2-position is available, lithiation can preferentially occur there. youtube.com However, in the case of this compound, the bromine at the 4-position is the most likely site for lithium-halogen exchange.
Reactivity of the Isopropyl Group
The isopropyl group at the 6-position offers another site for synthetic modification, primarily at the benzylic position.
Oxidative Transformations of Alkyl Substituents
The benzylic C-H bond of the isopropyl group is susceptible to oxidation. The oxidation of alkylarenes is a well-established transformation that can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position of an alkylbenzene to a carboxylic acid, provided there is at least one benzylic hydrogen. nih.gov Milder and more selective oxidation methods can yield the corresponding ketone or alcohol. For instance, the oxidation of isopropylbenzene (cumene) is a large-scale industrial process that proceeds via a hydroperoxide intermediate to produce phenol (B47542) and acetone. rsc.org Catalytic systems using transition metals can also effect the selective oxidation of benzylic C-H bonds to ketones. mdpi.com
Table 4: Potential Oxidative Transformations of the Isopropyl Group
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Strong Oxidant (e.g., KMnO₄) | 4-Bromo-6-carboxydibenzo[b,d]furan |
| This compound | Milder Oxidant (e.g., catalytic O₂) | 4-Bromo-6-acetyldibenzo[b,d]furan |
Functionalization of Isopropyl Group for Further Derivatization
Beyond oxidation, the benzylic position of the isopropyl group can be functionalized to introduce a variety of other groups, providing a handle for further derivatization. One approach is through benzylic halogenation, typically using N-bromosuccinimide (NBS) under radical initiation conditions, to form a benzylic bromide. This bromide can then undergo nucleophilic substitution reactions.
More advanced methods for benzylic functionalization have also been developed. Photoredox catalysis has emerged as a powerful tool for the C(sp³)–H functionalization of benzylic positions under mild conditions. researchgate.net This can allow for the introduction of various nucleophiles. Another method involves oxidative functionalization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can lead to the formation of a benzylic ether that can be further transformed into other functional groups such as phosphonium (B103445) salts for Wittig reactions. These methods would allow for the conversion of the isopropyl group into a more versatile functional handle for constructing more complex molecules based on the dibenzo[b,d]furan core.
Reactions of the Dibenzo[b,d]furan Core
The dibenzo[b,d]furan scaffold, a fused aromatic system consisting of two benzene (B151609) rings and a central furan (B31954) ring, exhibits a rich and complex reactivity profile. The specific substitution pattern of this compound, featuring an electron-donating alkyl group and an electron-withdrawing, yet ortho-, para-directing, halogen, introduces significant regiochemical considerations and opportunities for selective transformations. The reactivity of the core can be broadly categorized into electrophilic attacks on the electron-rich aromatic rings, cycloadditions involving the furan moiety, and processes that lead to the cleavage or rearrangement of the heterocyclic ring system.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, including dibenzo[b,d]furan. libretexts.orgnih.gov The regiochemical outcome of such reactions on this compound is governed by the combined directing effects of the existing substituents—the bromo group, the isopropyl group, and the intrinsic influence of the furan oxygen.
The dibenzo[b,d]furan ring system itself preferentially undergoes electrophilic attack at the 2, 8, 3, and 7 positions, with particular reactivity noted at positions 2 and 8 due to stabilization from the furan oxygen. However, the directing power of the substituents on the substituted core is paramount.
Isopropyl Group (at C6): As an alkyl group, the isopropyl substituent is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. On the this compound skeleton, this would direct substitution towards positions 7 and 5 (ortho) and position 8 (para). Position 5 is unavailable, being a bridgehead carbon.
Bromo Group (at C4): Halogens are deactivating yet ortho-, para-directing. The bromo group at position 4 will direct incoming electrophiles to positions 3 (ortho) and 1 (para).
Furan Oxygen: The oxygen atom strongly directs electrophilic attack to its ortho positions, which are C1 and C9.
The interplay of these effects determines the most probable sites of substitution. The activating effect of the isopropyl group is generally stronger than the deactivating effect of the bromine. Therefore, positions activated by the isopropyl group are likely to be more reactive. A mechanistic analysis suggests that positions 1, 3, 7, and 8 are the most susceptible to electrophilic attack. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role, potentially disfavoring attack at position 7, which is flanked by the bulky isopropyl group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Directing Effect from Isopropyl (C6) | Directing Effect from Bromo (C4) | Directing Effect from Furan Oxygen | Overall Likelihood | Notes |
|---|---|---|---|---|---|
| 1 | - | Para (Directing) | Ortho (Strongly Directing) | High | Activated by furan oxygen and directed by bromine. |
| 2 | - | - | - | Low | Generally a reactive site in unsubstituted dibenzofuran, but not strongly directed by existing substituents. |
| 3 | - | Ortho (Directing) | - | Moderate | Directed by bromine, but may be electronically less favored than position 1. |
| 7 | Ortho (Directing) | - | - | Moderate-Low | Directed by the activating isopropyl group, but subject to significant steric hindrance. |
| 8 | Para (Directing) | - | - | High | Strongly directed by the activating isopropyl group. |
| 9 | - | - | Ortho (Strongly Directing) | Moderate | Activated by furan oxygen, but adjacent to the bridgehead. |
The furan ring is known to participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgyoutube.com However, when fused into the larger, more aromatic dibenzo[b,d]furan system, this reactivity is significantly diminished. The delocalization of electrons across the entire tricyclic structure imparts a high degree of aromatic stability, making the furan moiety less like an isolated diene.
While the parent dibenzo[b,d]furan is generally unreactive as a diene in standard Diels-Alder reactions, reactions can be induced under specific conditions:
High Temperatures and Pressures: Forcing conditions can sometimes overcome the aromatic stabilization energy to allow cycloaddition.
Reactive Dienophiles: The use of highly reactive or electron-deficient dienophiles can promote the reaction. For instance, reactions with dienophiles like maleimide (B117702) or benzyne (B1209423) have been reported for furan and some benzofuran (B130515) derivatives. rsc.orgsciforum.net
Inverse-Electron-Demand Diels-Alder: In some cases, the furan ring can act as the dienophile if it possesses electron-withdrawing substituents, reacting with an electron-rich diene. cas.cz
The robust aromatic core of dibenzo[b,d]furan can undergo cleavage or structural reorganization under energetic conditions or through specific catalytic pathways. These transformations are crucial for both the degradation of dibenzofuran-based pollutants and for the synthetic conversion of the dibenzofuran skeleton into other valuable chemical structures.
Ring-Opening Reactions: A significant ring-opening pathway involves the cleavage of the C-O bonds of the furan ring. This can be achieved through transition-metal catalysis. For example, nickel-catalyzed reactions with Grignard reagents can lead to the arylative ring-opening of the dibenzofuran C–O bond. This process transforms the dibenzofuran into a functionalized biphenyl (B1667301) derivative, which can be a precursor to larger polycyclic aromatic systems. rsc.org This type of reaction breaks the central furan ring, fundamentally altering the core structure.
Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within the molecule, leading to a structural isomer. masterorganicchemistry.com While classic named rearrangements like the Beckmann or Baeyer-Villiger are broadly applicable in organic chemistry, wiley-vch.delibretexts.org rearrangements specific to the dibenzofuran skeleton often involve intermediates generated under thermal or photochemical conditions. For instance, complex rearrangements of substituted dibenzo-cyclooctatetraenes, which can be related to dibenzofuran structures, have been studied. acs.org In a synthetic context, rearrangements can be a powerful tool; for example, the Tiffeneau-Demjanov rearrangement, which proceeds through a diazonium intermediate, can be used to effect ring expansion or contraction in cyclic systems adjacent to an aromatic core. libretexts.org Such processes, while not acting directly on the dibenzofuran core itself, can be applied to substituents to induce complex structural changes.
Catalytic Applications in Organic Synthesis utilizing this compound as a Precursor
The presence of a bromine atom on the dibenzo[b,d]furan core makes this compound a valuable precursor for creating more complex molecules through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a synthetic handle for the formation of new carbon-carbon or carbon-heteroatom bonds.
The most prominent applications are palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Heck reaction.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org By reacting this compound with various aryl or vinyl boronic acids, a wide range of 4-substituted dibenzofuran derivatives can be synthesized. nih.gov These products, often biaryl structures, are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs) and as ligands in catalysis. nih.govborates.today
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new vinylated aromatic compound. organic-chemistry.orglibretexts.org Reacting this compound with various alkenes would yield 4-vinyl-dibenzo[b,d]furan derivatives. These products can serve as monomers for polymerization or as intermediates for further functionalization. nih.govnih.gov
The resulting functionalized dibenzofurans, synthesized from the 4-bromo precursor, can themselves act as ligands for other catalytic processes or as building blocks for advanced functional materials. The isopropyl group at the 6-position can enhance solubility in organic solvents, a desirable property for both synthesis and material processing.
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Typical Catalyst | Product Class | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | 4-Aryl-6-isopropyldibenzo[b,d]furans | OLED host materials, complex ligands. nih.gov |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 4-Vinyl-6-isopropyldibenzo[b,d]furans | Polymer precursors, synthetic intermediates. nih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-6-isopropyldibenzo[b,d]furans | Conjugated materials, click chemistry precursors. |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, phosphine ligand | 4-Amino-6-isopropyldibenzo[b,d]furans | Pharmaceutical intermediates, hole-transport materials. |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Alkyl/Aryl/Vinyl-dibenzo[b,d]furans | Functional materials synthesis. |
Structural Analysis and Spectroscopic Characterization in Advanced Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the carbon-hydrogen framework of a molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to definitively assign the proton and carbon signals, especially given the substituted, aromatic nature of the dibenzofuran (B1670420) core. However, no specific NMR data for 4-Bromo-6-isopropyldibenzo[b,d]furan has been found in the reviewed literature.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is critical for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would verify the molecular formula of C₁₅H₁₃BrO. Analysis of the fragmentation pattern would offer clues about the molecule's stability and the connectivity of its substituents. At present, detailed mass spectral data for this specific compound are not available.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups and providing a unique "fingerprint" of a molecule by probing its vibrational modes. For this compound, these techniques would reveal characteristic absorptions for the aromatic C-H bonds, the C-O-C stretch of the furan (B31954) ring, the isopropyl group vibrations, and the C-Br stretch. Unfortunately, no experimental FT-IR or Raman spectra have been reported.
X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise information on bond lengths, bond angles, and intermolecular interactions. Such an analysis would be particularly insightful for understanding the steric effects of the bulky isopropyl and bromo substituents on the planarity of the dibenzofuran system. There are currently no published crystal structures for this compound.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Delocalized Electron Systems
UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule, providing information about its conjugated π-system. The dibenzofuran core is a delocalized electron system, and the substituents would influence its absorption and emission properties. Specific data on the electronic spectra of this compound are not available in the current body of scientific literature.
Theoretical and Computational Investigations of Dibenzo B,d Furan Systems
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For dibenzo[b,d]furan systems, these studies provide insights into their stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry, total energy, and other ground-state properties of dibenzofuran (B1670420) derivatives. For instance, DFT calculations have been used to study the electronic properties of all 209 congeners of polybrominated diphenyl ethers (PBDEs), which are structurally related to PBDFs. nih.gov These studies show that electronic properties are highly dependent on the bromination pattern. nih.gov Similar studies on polychlorinated dibenzofurans (PCDFs) have also been conducted to build Quantitative Structure-Toxicity Relationship (QSTR) models. researchgate.net
In a hypothetical DFT study of 4-Bromo-6-isopropyldibenzo[b,d]furan, the following parameters would be calculated and analyzed:
| Property | Description | Hypothetical Significance for this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Would reveal bond lengths, bond angles, and dihedral angles, indicating the planarity of the dibenzofuran core and the orientation of the isopropyl group. |
| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the relative stability with other isomers or related compounds. |
| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Would indicate the overall polarity of the molecule, influenced by the bromine and isopropyl substituents. |
Computational Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, crucial for determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.
Studies on dibenzofuran derivatives have shown that substitutions can significantly alter the HOMO and LUMO energy levels. For example, in a study of dibenzofuran derivatives with triphenylamine (B166846) substituents, the HOMO/LUMO energy levels were found to be critical for their function as hole-transporting materials in organic light-emitting diodes (OLEDs). Similarly, DFT calculations on isoacenofurans, which share the furan (B31954) moiety, demonstrate that substitutions can tune the HOMO-LUMO gap. researchgate.netepa.govacs.org A study on the parent dibenzofuran calculated the HOMO-LUMO gap to be 5.028 eV. aaqr.orginchem.org
For this compound, a computational analysis would likely show:
The electron-withdrawing bromine atom would lower the energy of both HOMO and LUMO.
The electron-donating isopropyl group would raise the energy of both HOMO and LUMO.
The net effect on the HOMO-LUMO gap would depend on the interplay of these opposing electronic effects at their respective positions.
| Orbital | Description | Expected Influence of Substituents on this compound |
| HOMO | The outermost orbital containing electrons, acts as an electron donor. | The energy would be influenced by both the bromine and isopropyl groups, affecting its electron-donating ability. |
| LUMO | The innermost orbital without electrons, acts as an electron acceptor. | The energy would be lowered by the bromine atom, impacting its electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key parameter for predicting the molecule's reactivity and the energy of its first electronic transition. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are useful in predicting the sites for electrophilic and nucleophilic attack. They visualize the charge distribution on the molecule's surface. Studies on the parent dibenzofuran have shown that the negative potential is localized around the benzene (B151609) rings and the oxygen atom, indicating these as nucleophilic regions, while positive potential is found around the hydrogen atoms, marking them as electrophilic regions. aaqr.orginchem.org
For this compound, an MEP map would be expected to show:
A region of negative potential around the oxygen atom of the furan ring.
A region of positive potential (or less negative) around the bromine atom due to the "sigma-hole" effect, making it a potential site for halogen bonding.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For dibenzofurans, studies have investigated their formation and degradation pathways. For example, DFT has been used to study the atmospheric degradation of dibenzofuran initiated by OH radicals, predicting the most favorable reaction sites. nih.gov Other research has focused on the formation mechanisms of dibenzofurans from precursors like phenanthrene (B1679779) and fluorene (B118485). nih.gov
A computational study on the reaction mechanisms of this compound could investigate:
Electrophilic Substitution: Predicting the most likely positions for further substitution on the aromatic rings.
Nucleophilic Substitution: Investigating the reactivity of the C-Br bond.
Oxidative Degradation: Modeling the reaction pathways with atmospheric oxidants.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a semi-rigid molecule like this compound, MD simulations would be particularly useful for:
Conformational Analysis: Studying the rotation of the isopropyl group and any minor flexing of the dibenzofuran core.
Intermolecular Interactions: Simulating the behavior of the molecule in different solvents or in the solid state to understand how molecules pack and interact with each other. This is crucial for predicting physical properties like solubility and melting point.
Complexation Studies: Investigating how this compound might interact with other molecules, such as biological receptors or host-guest systems. For example, MD simulations have been used to study the passage of drugs through membrane protein channels.
Computational Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic data, which is invaluable for identifying and characterizing new compounds.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, this would help in the assignment of experimental spectra.
IR and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions of peaks in infrared (IR) and Raman spectra. A study of the parent dibenzofuran identified characteristic C-C, C-H, and C-O vibrational modes. aaqr.orginchem.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The predicted λ_max would be related to the HOMO-LUMO gap.
The following table summarizes the types of spectroscopic data that could be computationally predicted for this compound.
| Spectroscopy | Predicted Parameters | Computational Method |
| NMR | ¹H and ¹³C Chemical Shifts, Coupling Constants | GIAO |
| Infrared (IR) | Vibrational Frequencies and Intensities | DFT |
| UV-Visible | Absorption Wavelengths (λ_max), Oscillator Strengths | TD-DFT |
Structure-Property Relationship Elucidation through Theoretical Methods
While direct theoretical and computational investigations specifically targeting This compound are not extensively documented in publicly available research, the structure-property relationships of the broader dibenzo[b,d]furan class of compounds are a subject of significant scientific inquiry. Theoretical methods, particularly those rooted in quantum chemistry, provide powerful tools to predict and understand the physicochemical and electronic properties of these molecules, offering insights that are often difficult or hazardous to obtain through experimentation alone. nih.gov
Computational approaches, most notably Density Functional Theory (DFT), are widely employed to model the geometric and electronic structures of substituted dibenzofurans. nih.govresearchgate.net These methods allow for the calculation of a wide array of molecular descriptors that are crucial for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). nih.govbeilstein-journals.org For halogenated dibenzofurans, these relationships are vital for predicting properties such as toxicity, reactivity, and environmental fate. acs.org
The general strategy involves optimizing the molecular geometry of the compound to find its minimum energy conformation. nih.gov From this optimized structure, a variety of electronic properties can be calculated. For a molecule like This compound , the introduction of the bromine atom and the isopropyl group at specific positions on the dibenzofuran core is expected to significantly influence its electronic distribution, and consequently, its properties. The bromine atom, being an electron-withdrawing group, and the isopropyl group, being an electron-donating group, would create a unique electronic profile compared to the parent dibenzofuran molecule.
Key properties investigated through these theoretical methods include:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Related properties like ionization potential, electron affinity, electronegativity, chemical hardness/softness, and the electrophilicity index are also derived from these orbital energies. nih.govresearchgate.net For instance, studies on polychlorinated dibenzofurans (PCDFs) have shown that congeners with higher toxicity often exhibit larger chemical softness values. nih.govacs.org
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-visible absorption spectra. nih.govacs.org This allows for the assignment of experimental absorption bands and provides insight into the electronic structure of the excited states. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding and predicting how the molecule will interact with other chemical species, including biological receptors. researchgate.net
Thermodynamic Properties: Theoretical calculations can determine thermodynamic parameters such as heat capacity, enthalpy, entropy, and Gibbs free energy as a function of temperature. researchgate.net
These calculated descriptors serve as the foundation for building predictive QSAR models, which correlate the structural features of molecules with their biological activities. beilstein-journals.orgresearchgate.net
To illustrate the type of data generated from such theoretical investigations, the following table presents hypothetical calculated properties for This compound , based on typical values and trends observed for related dibenzofuran derivatives in the scientific literature. researchgate.netacs.org
Table 1: Illustrative Theoretical Properties for this compound
Below is an interactive table showcasing hypothetical data that would be the focus of a computational study on this compound. The values are for illustrative purposes to demonstrate the output of such theoretical analyses.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.25 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.15 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.10 eV | Indicator of chemical reactivity and stability. researchgate.net |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
| Ionization Potential | 6.25 eV | Energy required to remove an electron. |
| Electron Affinity | 1.15 eV | Energy released when an electron is added. |
| Electronegativity (χ) | 3.70 eV | Tendency to attract electrons. nih.gov |
| Chemical Hardness (η) | 2.55 eV | Resistance to change in electron distribution. researchgate.net |
| Chemical Softness (S) | 0.39 eV⁻¹ | Reciprocal of hardness; relates to reactivity. nih.gov |
| Electrophilicity Index (ω) | 2.68 eV | Measures the propensity to accept electrons. nih.gov |
Advanced Materials Science Applications and Design Principles for Dibenzo B,d Furan Derivatives
Design and Synthesis of Dibenzo[b,d]furan-Based Organic Electronic Materials
The dibenzo[b,d]furan unit is a versatile building block in organic electronics. Its inherent properties, such as high thermal stability and a high triplet energy, make it an attractive core for various functional materials. researchgate.netnoctiluca.eu Synthetic strategies often involve classic cross-coupling reactions to attach different functional moieties to the dibenzo[b,d]furan core, thereby tuning the material's electronic and physical properties for specific applications. researchgate.netrsc.org
The design of dibenzo[b,d]furan-based HTMs often focuses on creating molecules with appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection and transport from the photoactive layer (like perovskite) to the anode. researchgate.net A common strategy involves incorporating electron-donating units, such as triphenylamine (B166846) (TPA) derivatives, onto the dibenzo[b,d]furan framework. nih.gov
Recent research has explored oligomeric HTMs by linking multiple p-methoxyaniline-substituted dibenzofuran (B1670420) units. researchgate.net Extending the π-conjugation in this manner has been shown to deepen the HOMO energy levels, which can improve the open-circuit voltage (VOC) in solar cells. researchgate.net This extension also leads to higher hole mobility. For instance, a trimeric dibenzofuran-based HTM, tDBF , demonstrated a hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹, significantly higher than its monomeric and dimeric counterparts. mdpi.com This improved mobility contributes directly to higher power conversion efficiencies in flexible perovskite solar cells. mdpi.com Other designs have utilized the dibenzo[b,d]thiophene 5,5-dioxide (DBTDO) core, a related sulfur-containing analogue, engineered with TPA donor units for use in tin-lead perovskite solar cells. nih.gov
Inspired by the success of dibenzofulvene-triphenylamine structures, researchers have also synthesized HTMs where a furan (B31954) ring acts as a bridge. rsc.org The furan-based molecule, FF-OMeTPA , was found to have better conjugation and higher hole mobility compared to its thiophene-bridged analogue, leading to superior performance in perovskite solar cells. rsc.org
For a material to function as an ETM, it must possess a low-lying lowest unoccupied molecular orbital (LUMO) to facilitate electron injection from the cathode. The dibenzo[b,d]furan core is often functionalized with electron-withdrawing groups to achieve this.
One effective strategy is the substitution of the dibenzo[b,d]furan core with diphenylphosphine (B32561) oxide (P=O) moieties. researchgate.net The inductive effect of the P=O groups imparts favorable electron-transport properties without significantly lowering the material's high triplet energy. researchgate.net For example, 2,8-bis(diphenylphosphinyl)dibenzo[b,d]furan (PPF) has been successfully used as an electron-transporting host for blue phosphorescent emitters. researchgate.net
Another approach involves linking the dibenzo[b,d]furan moiety to other electron-deficient units. Researchers have developed ETMs by combining a dibenzo[b,d]furan unit with a 9,10-diphenylanthracene (B110198) moiety, resulting in materials with good electron-transporting features and high thermal stability. elsevierpure.combohrium.com The introduction of cyano (CN) groups is also a powerful strategy. For instance, CNTDBF , a CN-modified trisdibenzofuran material, showed improved electron injection and transport compared to its unsubstituted counterpart, leading to enhanced performance in blue phosphorescent OLEDs. rsc.org
In OLEDs, host materials form a matrix for the light-emitting dopants (emitters). An ideal host must possess several key properties: high thermal stability, appropriate HOMO/LUMO levels for charge injection, and, crucially for phosphorescent OLEDs (PhOLEDs), a triplet energy higher than that of the emitter to prevent back energy transfer. researchgate.netopenreadings.eu The rigid dibenzo[b,d]furan structure provides a high triplet energy, making it a prime candidate for host materials, especially for blue emitters which have high triplet energies themselves. researchgate.netresearchgate.net
Bipolar host materials, which can transport both holes and electrons, are highly desirable as they help to balance charge carriers within the emissive layer, leading to improved efficiency and reduced roll-off. noctiluca.eursc.org Dibenzofuran is considered to have bipolar carrier transport properties. researchgate.net Bipolar hosts are often designed by combining an electron-donating (p-type) unit with an electron-accepting (n-type) unit. For example, researchers have synthesized hosts by coupling dibenzofuran (p-type unit) with a cyano-substituted fluorene (B118485) (n-type unit). rsc.org The resulting regioisomers were tested in yellow PhOLEDs, with 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) demonstrating the best performance, achieving a maximum external quantum efficiency (EQE) of 25.3%. researchgate.netrsc.org
The table below summarizes the performance of select OLEDs utilizing dibenzo[b,d]furan-based host materials.
| Host Material | Emitter Type | Max. EQE (%) | Max. Current Eff. (cd/A) | Reference |
|---|---|---|---|---|
| CF-2-BzF | Yellow Phosphorescent | 25.3 | 77.2 | researchgate.netrsc.org |
| PPF | Blue-Green Phosphorescent (FIrpic) | 10.1 | - | researchgate.net |
| p-PPDF | Blue (Multiple Resonance) | 7.03 | - | bohrium.com |
| DBF-d-Py | Blue Phosphorescent | 24.3 | 44.3 | rsc.org |
Application in Organic Semiconductors Research
The furan ring and its fused derivatives, including dibenzo[b,d]furan, are an emerging class of organic semiconductors. researchgate.netsioc-journal.cn Their π-conjugated systems allow for delocalization of electrons, which is essential for charge transport. The rigid and planar nature of the dibenzo[b,d]furan core can facilitate strong intermolecular π-π stacking in the solid state, a key factor for achieving high charge carrier mobility in devices like organic field-effect transistors (OFETs). acs.org
Research has shown that more π-expanded naphthodifurans (NDFs) exhibit good crystallinity and can achieve high hole mobilities up to 3.6 cm²/(V s) in solution-processed OFETs. acs.org Fused furan derivatives like benzo[2,1-b:3,4-b']difurans have also been synthesized and evaluated as active materials in OFETs. researchgate.net Furthermore, carbazole-substituted benzodifurans (CZBDFs) have demonstrated ambipolar behavior with well-balanced high mobility for both holes and electrons, making them suitable as host materials in various OLED architectures. acs.org The integration of furan units into polymer backbones has been shown to produce materials with desirable solubility and electronic properties for use in transistors. dongguk.edu
Functionalization Strategies for Tailoring Optoelectronic Properties
A key advantage of the dibenzo[b,d]furan framework is the ability to strategically attach functional groups to fine-tune its optoelectronic properties for specific applications. This molecular engineering approach allows for precise control over the material's energy levels (HOMO and LUMO), charge transport characteristics, and thermal stability. researchgate.net
Electron-Withdrawing Groups: Attaching electron-withdrawing groups like cyano (CN) or diphenylphosphine oxide (P=O) lowers the LUMO energy level, enhancing electron injection and transport capabilities. researchgate.netrsc.org This is a common strategy for creating ETMs and electron-transporting hosts. elsevierpure.combohrium.com For instance, modifying a trisdibenzofuran core with CN groups not only improved electron transport but also increased thermal stability and the operational lifetime of blue PhOLEDs. rsc.org Similarly, incorporating boron into the molecular structure has been used to create rigid, multiresonance emitters with narrowband green and blue electroluminescence. nih.gov
Electron-Donating Groups: Incorporating electron-donating groups, such as triphenylamines (TPA) or carbazoles (Cz) , raises the HOMO energy level, which is crucial for designing HTMs. researchgate.netresearchgate.net The number and connection position of these groups can be varied to optimize material properties.
Extending π-Conjugation: Linking multiple dibenzofuran units to form dimers or oligomers extends the π-conjugation of the molecule. mdpi.comrsc.org This generally leads to a smaller energy gap, red-shifted absorption/emission spectra, and can improve charge mobility. researchgate.netmdpi.com For example, DBF-d-Py , a dibenzofuran dimer functionalized with pyridine (B92270) groups, was developed as a highly efficient hole-blocking material for blue PhOLEDs, possessing a high triplet energy of 2.95 eV and a deep HOMO level of -6.61 eV. rsc.org
Peripheral Group Modification: Even simple modifications, like adding alkyl groups, can have significant effects. For instance, researchers suggested that adding alkyl groups to 2,2'-[Biphenyl-4,4'-diylbis(dibenzo[b,d]furan)] (2DBF-BF) could reduce crystallization in the thin film state, thereby improving the stability and performance of OLEDs. openreadings.eu
The table below highlights some functionalization strategies and their impact on material properties.
| Functional Group/Strategy | Effect on Properties | Target Application | Reference |
|---|---|---|---|
| Diphenylphosphine Oxide (P=O) | Enhances electron transport, maintains high triplet energy | ETMs, Host Materials | researchgate.netrsc.org |
| Cyano (CN) | Lowers LUMO, improves electron injection/transport | ETMs, Host Materials | rsc.orgrsc.org |
| Triphenylamine (TPA) | Raises HOMO, improves hole transport | HTMs | researchgate.netnih.gov |
| Pyridine | Deepens HOMO, high triplet energy | Hole Blocking Materials | rsc.org |
| Extend π-Conjugation (Dimers/Oligomers) | Higher hole mobility, deeper HOMO levels | HTMs, Hole Blocking Materials | mdpi.comrsc.org |
Investigation of Dibenzo[b,d]furan Derivatives in Photovoltaic Research
Dibenzofuran and related furan derivatives are increasingly investigated for their use in organic photovoltaics (OPVs) and perovskite solar cells (PSCs). tdl.orgrsc.org In these devices, they are primarily used as components of p-type (donor) materials or as hole-transporting materials (HTMs). researchgate.netlbl.gov
The benzo[1,2-b:4,5-b′]difuran (BDF) unit, a structural isomer of dibenzofuran, has been particularly successful in donor-acceptor copolymers for OPVs, with power conversion efficiencies (PCEs) exceeding 9% in some cases. tdl.orgrsc.org The advantages of the BDF building block include its ability to promote dense molecular packing and a low HOMO energy level, which helps to achieve a high open-circuit voltage (VOC) in the resulting solar cell. rsc.org
In the context of PSCs, dibenzofuran-based molecules have been engineered as cost-effective and efficient HTMs that can outperform the long-standing benchmark material, Spiro-OMeTAD . mdpi.comrsc.org A molecular engineering strategy using oligomers of p-methoxyaniline-substituted dibenzofurans resulted in HTMs with high thermal stability and hole mobility. researchgate.net A device using the trimer tDBF as the HTM achieved a PCE of 19.46% in a flexible PSC, demonstrating excellent stability by retaining over 95% of its initial performance after 300 hours in air. mdpi.com Similarly, a furan-bridged dibenzofulvene-TPA molecule, FF-OMeTPA , yielded a PSC with a PCE of 21.82%, which was superior to devices made with its thiophene (B33073) analogue and Spiro-OMeTAD. rsc.org These findings underscore the high potential of dibenzo[b,d]furan derivatives for advancing photovoltaic technologies. nih.gov
Development of Dibenzo[b,d]furan-Core Compounds for Advanced Sensors Research
Currently, there is a lack of specific, publicly available research detailing the development and application of 4-Bromo-6-isopropyldibenzo[b,d]furan in the field of advanced sensor research. While the broader class of dibenzo[b,d]furan derivatives has been explored for various applications in materials science, including in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes, specific research findings on the sensor-related applications of this particular compound are not documented in the reviewed scientific literature.
The unique structural and electronic properties of dibenzo[b,d]furan and its derivatives often make them attractive candidates for sensor development. The rigid, planar structure of the dibenzo[b,d]furan core can be functionalized with various substituents to tune its photophysical and electronic properties, which is a key principle in the design of chemical sensors. For instance, the introduction of bromine and isopropyl groups at specific positions, as in the case of this compound, would be expected to influence its solubility, reactivity, and interaction with analytes, which are critical parameters for sensor performance.
While direct research on this compound for sensor applications is not available, related studies on other dibenzo[b,d]furan derivatives can provide some context. For example, some dibenzo[b,d]furan-based compounds have been investigated for their fluorescent properties, a characteristic often exploited in the design of optical sensors. The general approach involves designing a molecule where the fluorescence is quenched or enhanced upon interaction with a specific target analyte. However, without specific studies on this compound, any discussion of its potential in this area remains speculative.
Further research would be necessary to establish the viability of this compound as a core compound for advanced sensors. Such research would typically involve:
Synthesis and Characterization: Detailed studies on the synthesis of high-purity this compound and characterization of its photophysical and electronic properties.
Sensor Design and Fabrication: Incorporation of the compound into a sensor platform, which could involve thin films, nanoparticles, or other materials.
Performance Evaluation: Testing the sensor's response to various analytes in terms of sensitivity, selectivity, response time, and stability.
Until such dedicated research is conducted and published, the role of this compound in advanced sensor research remains an open area for investigation.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies in Academic Research
Systematic Variation of the Bromo Substituent and its Academic Implications
The bromine atom at the 4-position of the dibenzofuran (B1670420) core is a highly versatile functional handle for synthetic chemists. Its presence allows for a range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are mainstays in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Academic research has extensively utilized aryl bromides, including brominated dibenzofurans, in reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. mdpi.compreprints.orgnih.govresearchgate.net
Suzuki-Miyaura Coupling: This reaction would allow for the replacement of the bromine atom with a wide variety of aryl, heteroaryl, or vinyl groups by reacting the parent compound with a corresponding boronic acid or boronate ester. nih.govacs.org This modification dramatically alters the steric and electronic profile of the molecule, extending the π-conjugated system, which can have profound effects on its photophysical properties.
Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond, replacing the bromine with a primary or secondary amine. mdpi.compreprints.org This is a key strategy for synthesizing compounds with applications in materials science, such as host materials for Organic Light-Emitting Diodes (OLEDs), where nitrogen-containing moieties like carbazoles are often incorporated. researchgate.net
The academic implication of varying the bromo substituent is the ability to generate a library of diverse analogues from a single precursor. By changing the bromine to other functional groups, researchers can systematically probe structure-property relationships. For instance, replacing bromine with a strongly electron-donating or electron-withdrawing group can tune the frontier molecular orbital (HOMO/LUMO) energies, which is critical for applications in organic electronics. mdpi.com
Table 1: Potential Transformations of the 4-Bromo Group and Their Research Implications
| Reaction Name | Reagent Type | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Aryl / Heteroaryl | Extends π-conjugation, modifies electronic and photophysical properties. acs.org |
| Buchwald-Hartwig Amination | Amine | Amino / Anilino | Introduces electron-donating character, potential for hydrogen bonding. mdpi.com |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Creates a linear, rigid extension of the π-system. |
| Stille Coupling | Organostannane | Aryl / Vinyl | Alternative C-C bond formation, tolerant of various functional groups. |
| Nucleophilic Aromatic Substitution | Strong Nucleophile | e.g., Methoxy (B1213986), Cyano | Can replace bromine under specific conditions, altering polarity and electronics. |
Modifications of the Isopropyl Group and their Influence on Molecular Architecture and Reactivity
The isopropyl group at the 6-position primarily exerts influence through its steric bulk and weak electron-donating inductive effect. While academic studies specifically modifying the isopropyl group on this exact dibenzofuran are not prominent, the principles of steric influence are well-established. rsc.org
The size and shape of an alkyl substituent can dictate how molecules pack in the solid state, influencing crystal structure and morphology of thin films. This is critical in materials science, where intermolecular interactions govern charge transport and device performance. The branched nature of the isopropyl group provides more significant steric hindrance than a linear propyl group, which can prevent undesirable intermolecular interactions like π-π stacking that often lead to fluorescence quenching in emissive materials.
Modifying this group allows for a systematic study of steric effects:
Smaller groups (e.g., methyl, ethyl): Reducing the steric bulk could allow for closer molecular packing and potentially different intermolecular electronic coupling.
Larger groups (e.g., tert-butyl, adamantyl): Increasing the steric hindrance can further enhance the solubility of the compound and more effectively disrupt aggregation, which can be beneficial for maintaining the photophysical properties of individual molecules in the solid state. Research on sterically crowded molecules shows that such bulky groups can fundamentally influence the reactivity and stability of a compound. rsc.org
The choice of alkyl group can also impact reactivity at adjacent positions on the aromatic ring by sterically hindering the approach of reagents. In the context of creating functional materials, cavitand-based systems demonstrate how steric protection around a reactive center can control substrate accessibility and reaction selectivity, a principle that applies on a smaller scale with bulky substituents. acs.org
Table 2: Comparison of Alkyl Substituents and Their Potential Influence
| Alkyl Group | Relative Steric Bulk | Electronic Effect | Potential Influence on Molecular Architecture |
|---|---|---|---|
| Methyl | Small | Weakly Donating (Inductive) | Allows for closer molecular packing. |
| Ethyl | Medium | Weakly Donating (Inductive) | Moderate increase in intermolecular spacing. |
| Isopropyl | Medium-Large (Branched) | Weakly Donating (Inductive) | Effectively disrupts π-stacking, increases solubility. |
| tert-Butyl | Large (Branched) | Weakly Donating (Inductive) | Maximizes disruption of aggregation, enhances solubility significantly. nih.gov |
Exploration of Dibenzo[b,d]furan Core Substitutions and their Electronic Effects
Academic studies on substituted dibenzofurans, particularly for OLED applications, have provided deep insights into these electronic effects. For example, research into carbazole-dibenzofuran derivatives has shown:
The substitution position of electron-donating carbazole (B46965) units has a tangible effect on the electronic properties and stability of the resulting materials for blue OLEDs. researchgate.net
Theoretical and experimental studies demonstrate that the HOMO is often localized on the electron-donating substituent (e.g., carbazole), while the LUMO resides on the dibenzofuran core or an electron-accepting moiety. researchgate.netmdpi.com This spatial separation is crucial for designing efficient charge-transfer materials.
The introduction of electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) versus electron-donating groups (EDGs) like methoxy (-OCH3) or amino (-NH2) has predictable yet powerful consequences. EWGs generally lower both the HOMO and LUMO energy levels, while EDGs raise them. This tuning is fundamental to designing materials with specific energy levels to match other components in an electronic device for efficient charge injection and transport. mdpi.com
Table 3: Influence of Substituent Type on the Electronic Properties of a Dibenzofuran Core
| Substituent Type | Example Group | Effect on HOMO/LUMO | Impact on Energy Gap | Typical Research Application |
|---|---|---|---|---|
| Strongly Electron-Donating | -N(Aryl)₂, -NH₂ | Raises HOMO significantly | Generally decreases gap | Hole-transport materials, OLED hosts. |
| Weakly Electron-Donating | -Alkyl, -OCH₃ | Raises HOMO slightly | Minor change | Modulating solubility and morphology. |
| Weakly Electron-Withdrawing | -Halogen (Br, Cl) | Lowers HOMO/LUMO slightly | Minor change | Synthetic handles, fine-tuning electronics. |
| Strongly Electron-Withdrawing | -NO₂, -CN, -SO₂R | Lowers LUMO significantly | Generally decreases gap | Electron-transport materials, fluorescent probes. mdpi.com |
Synthesis and Evaluation of Fused Ring Systems incorporating Dibenzo[b,d]furan Units
Extending the π-conjugated system of the dibenzofuran core by fusing additional rings is a key strategy for developing advanced materials with tailored photophysical properties. acs.orgrsc.org Fusing aromatic or heteroaromatic rings onto the dibenzofuran skeleton can lead to compounds with smaller energy gaps, resulting in light absorption and emission at longer wavelengths (a bathochromic or red shift).
Several synthetic strategies are employed in academic research to construct such fused systems:
Intramolecular Cyclization: Starting with a suitably functionalized dibenzofuran, an intramolecular reaction (such as a Friedel-Crafts acylation followed by cyclization or a palladium-catalyzed C-H activation/cyclization) can be used to form a new ring.
Diels-Alder Cycloaddition: A dibenzofuran derivative containing a diene or dienophile moiety can undergo a [4+2] cycloaddition reaction with a suitable partner to build a new six-membered ring.
Annulation Reactions: Stepwise construction of a new ring onto one of the existing benzene (B151609) rings of the dibenzofuran core.
The evaluation of these fused systems involves a detailed study of their photophysical properties, including UV-visible absorption, fluorescence emission, quantum yields, and excited-state lifetimes. nih.gov These properties are directly linked to their potential use in applications like organic solar cells, where broad absorption is needed, or as fluorescent emitters in OLEDs, where high quantum yield and specific emission colors are desired. acs.orgrsc.orgrsc.org
Structure-Property Relationships in Functionalized Dibenzo[b,d]furans for Targeted Research Areas
The systematic functionalization of the dibenzofuran scaffold is driven by the desire to establish clear structure-property relationships (SPRs). rsc.org Understanding how specific structural changes influence a material's performance is crucial for the rational design of new molecules for targeted applications.
Key Research Areas and Relevant SPRs:
Organic Electronics (OLEDs): The goal is to create materials with high triplet energy (for hosts), high photoluminescence quantum yield (for emitters), and balanced charge transport properties. The SPR studies in this area focus on how the choice and position of substituents (e.g., carbazole, triazine) on the dibenzofuran core affect the HOMO/LUMO levels, triplet energy, and thermal/morphological stability. Attaching bulky groups like dibenzofuranyl units to other chromophores has been shown to increase molecular rigidity and lead to high quantum yields. acs.org
Chemical Sensors: For fluorescent chemosensors, the SPR focus is on designing a dibenzofuran derivative whose fluorescence is either "turned on" or "turned off" upon binding a specific analyte (e.g., a metal ion or anion). This often involves incorporating a specific binding site (a receptor) linked to the fluorescent dibenzofuran core (the fluorophore). The efficiency of the sensing event is directly related to how analyte binding affects the electronic properties of the fluorophore.
Photocages and Photodynamic Therapy: In biomedical research, dibenzofuran derivatives can be functionalized to act as photosensitizers for photodynamic therapy or as photoremovable protecting groups ("photocages"). rsc.org The key SPR involves tuning the absorption spectrum to longer, more biologically-benign wavelengths (e.g., near-IR) and maximizing the efficiency of processes like singlet oxygen generation or photochemical cleavage upon irradiation. nih.gov
Table 4: Structure-Property Relationships for Dibenzofuran Derivatives in Different Research Fields
| Research Area | Desired Property | Key Structural Feature | Rationale |
|---|---|---|---|
| OLED Host Materials | High Triplet Energy, Good Thermal Stability | Bulky, non-planar substituents (e.g., at C4/C6) | Prevents energy transfer to the host and ensures device longevity. |
| OLED Emitters | High Quantum Yield, Specific Color | Extended π-conjugation, rigid structure | Reduces non-radiative decay pathways and tunes the emission wavelength. acs.org |
| Chemical Sensors | High Sensitivity & Selectivity | Integrated receptor and fluorophore | Analyte binding perturbs the electronic structure of the dibenzofuran, causing a change in fluorescence. |
| Photomedicine | Long Wavelength Absorption | Fused aromatic rings, donor-acceptor structures | Shifts absorption into the phototherapeutic window to allow deeper tissue penetration. rsc.org |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Challenges
The study of dibenzo[b,d]furans has made significant contributions to various fields of chemistry. These compounds are recognized for their rigid, planar structure and their electron-rich nature, which makes them interesting scaffolds for organic synthesis and materials science. wikipedia.orgekb.eg Key academic contributions to the field include:
Synthetic Methodologies: A variety of synthetic routes to the dibenzofuran (B1670420) core have been developed, including intramolecular C-O bond formation from 2-aryl phenols and the cyclization of diaryl ethers. nih.govrsc.org Palladium-catalyzed reactions have also been instrumental in the synthesis of functionalized dibenzofurans. biointerfaceresearch.com
Biological Activity: Numerous dibenzofuran derivatives have been investigated for their medicinal properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities. biointerfaceresearch.comiscience.inekb.eg For instance, some halogenated benzofuran (B130515) derivatives have shown selective toxicity towards human leukemia cells. mdpi.com
Materials Science: The unique photophysical properties of dibenzofuran derivatives have led to their application as host materials in phosphorescent organic light-emitting diodes (OLEDs). nih.gov
The primary challenge in dibenzofuran research lies in the selective functionalization of the aromatic core. nih.gov The inherent reactivity of the different positions on the dibenzofuran ring can make it difficult to introduce substituents at specific locations, often leading to mixtures of isomers. nih.gov
Identification of Unexplored Research Avenues for 4-Bromo-6-isopropyldibenzo[b,d]furan
Given the lack of specific research, the field is wide open for the investigation of this compound. Potential unexplored research avenues include:
Novel Synthetic Routes: Developing a regioselective and high-yielding synthesis for this compound would be a fundamental first step. This could involve exploring novel catalytic systems or starting materials.
Cross-Coupling Reactions: The bromine atom at the 4-position presents an ideal handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions could be used to synthesize a library of novel derivatives with diverse functionalities.
Biological Screening: A thorough investigation of the biological activities of this compound and its derivatives is warranted. Screening for anticancer, antibacterial, and antifungal properties could reveal potential therapeutic applications.
Materials Science Applications: The influence of the bromo and isopropyl substituents on the photophysical and electronic properties of the dibenzofuran core could be explored for potential applications in OLEDs, organic photovoltaics, or as organic semiconductors.
Potential for Interdisciplinary Research Collaborations
The study of this compound and its derivatives would benefit significantly from interdisciplinary collaborations:
Organic Chemists and Medicinal Chemists: To design and synthesize novel derivatives and evaluate their structure-activity relationships for therapeutic purposes. mdpi.comnih.gov
Materials Scientists and Physicists: To characterize the photophysical and electronic properties of new materials and fabricate and test electronic devices. nih.gov
Computational Chemists and Experimental Chemists: To predict the properties and reactivity of new compounds and to guide experimental design.
Broader Impact of Dibenzo[b,d]furan Research on Chemical Science
Research on dibenzo[b,d]furans has a broad impact on chemical science. It drives the development of new synthetic methodologies, contributes to the discovery of new therapeutic agents, and advances the field of organic electronics. rsc.orgiscience.inekb.eg The structural rigidity and tunable electronic properties of the dibenzofuran scaffold ensure its continued importance as a privileged structure in medicinal chemistry and materials science. Further exploration of substituted dibenzofurans like this compound will undoubtedly lead to new discoveries and applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Bromo-6-isopropyldibenzo[b,d]furan, and what challenges arise during its preparation?
- Methodological Answer : The synthesis typically involves bromination of dibenzo[b,d]furan precursors. For example, regioselective bromination using dihydroxybenzaldehyde derivatives with CBr₄ and PPh₃ has been reported for analogous compounds. However, yields can be highly variable depending on the substitution pattern; 2-bromo-7-HBF synthesis from 2,3-dihydroxybenzaldehyde, for instance, suffers from low yields due to steric hindrance and competing side reactions. Optimizing stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients (e.g., slow addition at 0°C) can mitigate these issues .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY/HMBC) is essential for confirming regiochemistry and substituent orientation. Mass spectrometry (HRMS or EI-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For structural ambiguity, X-ray crystallography or computational DFT-based modeling may resolve discrepancies in bond angles or torsional strain .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Use desiccants (e.g., molecular sieves) to avoid hydrolysis. Safety protocols include PPE (gloves, goggles) and fume hoods during handling, as brominated aromatics may release toxic fumes upon decomposition. Waste disposal should follow halogenated organic waste guidelines, with neutralization via alkaline hydrolysis under controlled conditions .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of dibenzo[b,d]furan derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups and steric effects. For 6-isopropyl-substituted derivatives, the bulky isopropyl group may direct bromination to the less hindered 4-position. Computational modeling (e.g., Fukui function analysis) can predict electrophilic attack sites. Alternatively, protecting groups (e.g., silyl ethers) on specific hydroxyl or carbonyl positions can enforce desired substitution patterns, as seen in analogous HBF syntheses .
Q. What strategies resolve contradictions in reported reaction yields for dibenzo[b,d]furan bromination?
- Methodological Answer : Yield discrepancies often stem from impurities in starting materials (e.g., dihydroxybenzaldehydes) or trace moisture in solvents. Rigorous purification (e.g., recrystallization or flash chromatography) of precursors and anhydrous reaction conditions (e.g., molecular sieves) are critical. Kinetic studies (e.g., in situ IR monitoring) can identify optimal reaction times to minimize byproduct formation .
Q. How does the isopropyl substituent influence the electronic and steric properties of this compound?
- Methodological Answer : The isopropyl group introduces steric bulk, reducing reactivity at the 6-position while enhancing electron density at the 4-position via inductive effects. Cyclic voltammetry and DFT calculations (e.g., HOMO-LUMO gaps) can quantify electronic effects. Comparative studies with non-substituted analogs reveal shifts in redox potentials or fluorescence properties, relevant for optoelectronic applications .
Q. What advanced applications exist for brominated dibenzo[b,d]furans in materials science?
- Methodological Answer : These compounds serve as precursors for π-conjugated polymers or metal-organic frameworks (MOFs). Suzuki-Miyaura cross-coupling with boronic acids (e.g., arylboronates) enables functionalization for OLEDs or sensors. Photophysical characterization (e.g., fluorescence quantum yield, Stokes shift) and thermal stability assays (TGA/DSC) are critical for evaluating performance in device architectures .
Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Databases like REAXYS and BKMS_METABOLIC provide reaction precedents for analogous brominated heterocycles. Machine learning models (e.g., template relevance scoring) prioritize feasible pathways, such as Buchwald-Hartwig amination or Ullmann coupling. Transition state simulations (e.g., NEB calculations) assess energy barriers for competing mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
